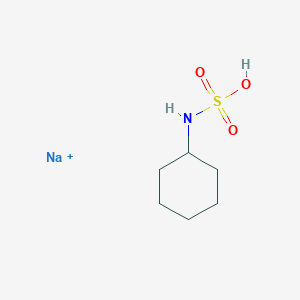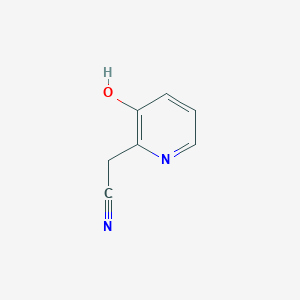
2-(3-Hydroxypyridin-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypyridin-2-yl)acetonitrile, commonly known as HPAN, is an organic compound with the chemical formula C7H6N2O. It is a pyridine derivative and has been the subject of much scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of HPAN is not yet fully understood. However, it is believed to work by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines, thus reducing oxidative stress and inflammation in the body.
Biochemische Und Physiologische Effekte
Studies have shown that HPAN has a number of biochemical and physiological effects on the body. It has been found to reduce oxidative stress and inflammation, protect against DNA damage, and enhance the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HPAN in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on HPAN. Some possible areas of focus include its potential use as a treatment for diseases such as cancer and Alzheimer's disease, as well as its potential as an antioxidant and anti-inflammatory agent in the food and cosmetics industries. Further research is needed to fully understand the mechanism of action of HPAN and its potential applications in various fields.
Synthesemethoden
The synthesis of HPAN involves the reaction of 2,3-pyridinedicarboxylic acid with hydroxylamine hydrochloride and sodium cyanide. The reaction takes place in the presence of a catalyst, such as copper(II) sulfate pentahydrate, and yields HPAN as the final product.
Wissenschaftliche Forschungsanwendungen
HPAN has been extensively studied for its potential applications in various fields. It has been found to have antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
112372-20-0 |
|---|---|
Produktname |
2-(3-Hydroxypyridin-2-yl)acetonitrile |
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
2-(3-hydroxypyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-4-3-6-7(10)2-1-5-9-6/h1-2,5,10H,3H2 |
InChI-Schlüssel |
KXCLEESYGWKEHV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)CC#N)O |
Kanonische SMILES |
C1=CC(=C(N=C1)CC#N)O |
Synonyme |
2-Pyridineacetonitrile,3-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
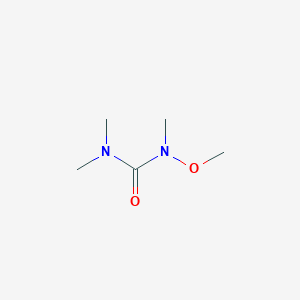

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
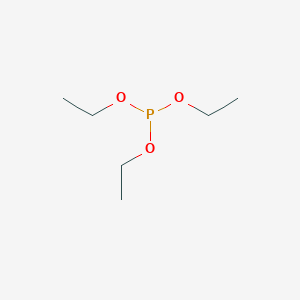
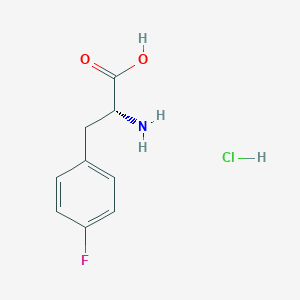
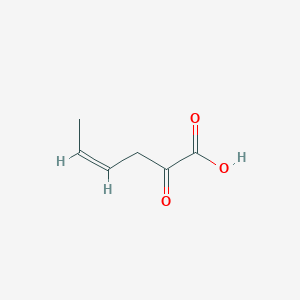
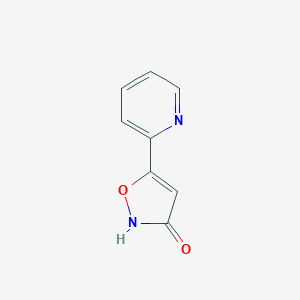

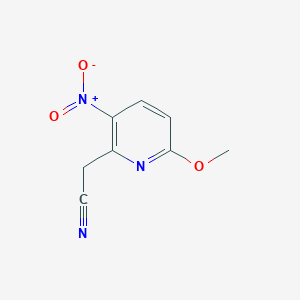
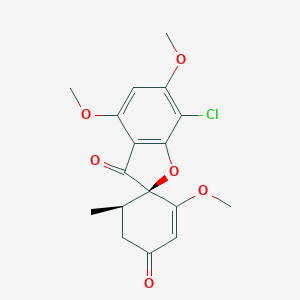
![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)
